molecular formula C11H14O2 B15349511 p-Tolualdehyde propylene glycol acetal

p-Tolualdehyde propylene glycol acetal

Cat. No.: B15349511
M. Wt: 178.23 g/mol
InChI Key: FBCXATUWPYULPO-UHFFFAOYSA-N
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Description

Propylene glycol (PG) acetals are a class of compounds formed by the reaction of aldehydes or ketones with PG, resulting in cyclic 1,3-dioxolane structures. These acetals are widely used in flavorings, fragrances, pharmaceuticals, and functional materials due to their stability, controlled release properties, and aromatic characteristics . This article compares these compounds in terms of synthesis, stability, applications, and toxicity.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-2-(2-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9,11H,7H2,1-2H3

InChI Key

FBCXATUWPYULPO-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Fundamental Principles of Acetal Formation

Acetalization involves the nucleophilic addition of diols to carbonyl compounds, forming water as a byproduct. For p-tolualdehyde PG acetal, the reaction proceeds via acid-catalyzed condensation between p-tolualdehyde (4-methylbenzaldehyde) and propylene glycol. The equilibrium-driven process necessitates water removal to achieve high conversions.

Thermodynamic and Kinetic Considerations

The reaction’s reversibility mandates strategies to shift equilibrium toward acetal formation. Studies demonstrate that p-tolualdehyde exhibits rapid acetalization kinetics, reaching 89% conversion within 24 hours in PG-rich solutions. The electron-withdrawing methyl group on the benzaldehyde ring enhances carbonyl electrophilicity, accelerating nucleophilic attack by PG’s hydroxyl groups.

Preparation Methodologies

Industrial and laboratory-scale methods for synthesizing p-tolualdehyde PG acetal prioritize yield optimization, scalability, and environmental safety.

Homogeneous Acid Catalysis

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are widely employed due to their high catalytic activity. A representative procedure involves:

  • Reagent Mixing : Combining p-tolualdehyde (1.0 equiv) and PG (1.2–2.0 equiv) in anhydrous toluene.
  • Catalyst Addition : Introducing 1–5 wt% H₂SO₄ relative to PG.
  • Azeotropic Distillation : Heating at 80–110°C under reflux to remove water via Dean-Stark trap.
  • Product Isolation : Neutralizing the catalyst, followed by solvent evaporation and vacuum distillation.

This method achieves yields exceeding 85%, with residual water content below 0.5%.

Reaction Optimization
  • Molar Ratio : A PG-to-aldehyde ratio of 1.5:1 maximizes acetal yield while minimizing dimerization.
  • Temperature : Elevated temperatures (90–100°C) reduce reaction time from 48 hours to 8–12 hours.
  • Catalyst Loading : Excessive H₂SO₄ (>5%) promotes side reactions, degrading acetal purity.

Heterogeneous Catalysis

Solid acid catalysts, such as Amberlyst-15 and zeolites, offer recyclability and reduced corrosion. A patent-published protocol (WO2008043947A1) details:

  • Fixed-Bed Reactor Setup : Packing Amberlyst-15 beads into a column.
  • Continuous Flow : Feeding p-tolualdehyde and PG (1:1.5 molar ratio) at 0.5 mL/min.
  • Temperature Control : Maintaining 70°C to prevent catalyst deactivation.
  • Phase Separation : Decanting the organic phase containing acetal from the aqueous byproduct.

This method achieves 82% conversion per pass, with catalyst lifetime exceeding 500 hours.

Solvent-Free Synthesis

Emerging methodologies eliminate solvents to enhance sustainability:

  • Microwave Assistance : Irradiating PG and p-tolualdehyde with 300 W microwaves for 15 minutes achieves 78% yield using 2% p-TSA.
  • Ball Milling : Mechanochemical grinding with silica-supported H₃PO₄ yields 70% acetal in 2 hours, though scalability remains challenging.

Reaction Mechanisms and Byproduct Analysis

The acetalization mechanism proceeds through three stages:

  • Protonation : Acid catalysts protonate the carbonyl oxygen, increasing electrophilicity.
  • Nucleophilic Attack : PG’s primary hydroxyl attacks the carbonyl carbon, forming a hemiketal intermediate.
  • Water Elimination : The secondary hydroxyl group displaces water, yielding the cyclic acetal.

Byproduct Formation

  • Hydration Products : In aqueous media, p-tolualdehyde hydrates (geminal diols) compete with acetalization, reducing yields.
  • Oligomers : Excess PG leads to linear oligomers, detectable via GC-MS as minor peaks at retention times >25 minutes.

Analytical Validation and Quality Control

Rigorous characterization ensures acetal purity and structural fidelity.

Spectroscopic Techniques

  • ¹H NMR : Distinct signals at δ 4.8–5.2 ppm (acetal protons) and δ 1.3 ppm (methyl group) confirm successful synthesis.
  • FT-IR : Absence of the carbonyl stretch (~1700 cm⁻¹) verifies complete conversion.

Chromatographic Methods

  • GC-FID : Quantifies acetal purity (>98%) using a DB-5 column (30 m × 0.25 mm) with a temperature ramp from 60°C to 250°C.
  • HPLC-UV : Detects residual aldehyde at 280 nm, with limits of quantification (LOQ) of 0.1%.
Table 1: Comparative Analysis of Preparation Methods
Method Catalyst Yield (%) Reaction Time (h) Purity (%)
Homogeneous (H₂SO₄) H₂SO₄ 89 12 98.5
Heterogeneous Amberlyst-15 82 6 97.2
Microwave-Assisted p-TSA 78 0.25 95.8

Industrial-Scale Production Challenges

Scalability requires addressing:

  • Corrosion : Homogeneous acids necessitate costly reactor linings (e.g., Hastelloy).
  • Waste Management : Neutralizing spent acids generates sulfate salts, requiring wastewater treatment.
  • Energy Efficiency : Azeotropic distillation consumes 60–70% of total energy input.

Chemical Reactions Analysis

Types of Reactions: p-Tolualdehyde propylene glycol acetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield p-toluic acid or p-tolualdehyde derivatives.

  • Reduction: Reduction reactions can produce p-tolylmethanol or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted p-tolualdehyde propylene glycol acetals.

Scientific Research Applications

p-Tolualdehyde propylene glycol acetal is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which p-tolualdehyde propylene glycol acetal exerts its effects depends on the specific application. In organic synthesis, it acts as an intermediate that undergoes further reactions to form complex molecules. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Benzaldehyde Propylene Glycol Acetal

  • Synthesis : Synthesized via acid-catalyzed acetalization of benzaldehyde and PG. Optimal conditions include oxalic acid (yield >90%) or heteropolyacid catalysts like K₅CoW₁₂O₄₀·3H₂O (yield: 92.8%) .
  • Applications : Almond-like fragrance agent in food and cosmetics; detected in e-liquids as a reaction product of benzaldehyde and PG .
  • Stability : Forms extensively during storage (up to 1,808 ppm at 40°C) . Less stable under acidic conditions (pH 2.5) .
  • Toxicity : More toxic to lung cells (BEAS-2B) than benzaldehyde .

Vanillin Propylene Glycol Acetal

  • Synthesis : Catalyzed by H₃PMo₁₂O₄₀, achieving 94.58% yield under optimized conditions (molar ratio 1:1.3, 4.5 h reaction time) .
  • Applications : Flavoring agent in food; detected in e-liquids .
  • Stability : Reaches equilibrium (50% acetal fraction) in e-liquids after 3 weeks; suppressed by water addition .
  • Toxicity : More irritating to lung cells than vanillin .

Cinnamaldehyde Propylene Glycol Acetal

  • Synthesis : Forms via PG and cinnamaldehyde reaction; used in acid-degradable hydrogels .
  • Stability : Degrades under acidic conditions (pH <3) ; hydrolyzes to cinnamic acid and PG in vivo .
  • Toxicity: Metabolized to non-toxic hippuric acid, suggesting lower bioaccumulation risk .

Isovaleraldehyde Propylene Glycol Acetal

  • Synthesis : Detected in cocoa extract (14.57% concentration) using SBSE-TDU/GC-MS .
  • Applications : Key flavor component in cocoa-based products .

Campholenic Aldehyde Propylene Glycol Acetal

  • Applications : Effective cockroach repellent (RD₅₀: 151.3 μg/cm²), outperforming DEET .

Comparative Analysis

Toxicity and Metabolism

Compound Toxicity Profile Reference
Benzaldehyde PG Acetal Higher cytotoxicity than benzaldehyde
Vanillin PG Acetal Increased lung cell irritation vs. vanillin
Cinnamaldehyde PG Acetal Metabolized to non-toxic hippuric acid

Key Insight : Acetals of aromatic aldehydes often exhibit higher toxicity than parent compounds, except for cinnamaldehyde derivatives.

Q & A

Q. Why do some studies report acetal stability in e-liquids while others observe rapid hydrolysis?

  • Methodological Answer : Variability arises from:
  • Water content : Commercial e-liquids with ≤5 wt-% water stabilize acetals; lab-made formulations with higher water content accelerate hydrolysis.
  • pH : Acidic conditions (pH <4) catalyze acetal breakdown.
  • Temperature : Storage at >30°C reduces half-life by 30–50% .

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